Pyrrolidine vs. Diethylamine Basic Head Group
The target compound incorporates a pyrrolidine ring connected via a pentyl linker to the 4-amino position of the 7-chloroquinoline core. This contrasts with chloroquine (CQ), which employs a diethylamine group on a shorter, branched alkyl chain. The pyrrolidine moiety provides a conformationally constrained, cyclic tertiary amine with distinct pKa, steric bulk, and lipophilicity relative to the acyclic diethylamine of CQ [1]. These differences are known to influence both the accumulation ratio in the parasite digestive vacuole and the affinity for the PfCRT resistance transporter [2].
| Evidence Dimension | Basic head group structure and physicochemical profile |
|---|---|
| Target Compound Data | Pyrrolidine ring on pentyl linker; cLogP = 4.58 (PubChem XLogP3 = 4.4) [1] |
| Comparator Or Baseline | Chloroquine: diethylamine on isopentyl linker; cLogP ≈ 3.8–4.0 (literature values) |
| Quantified Difference | ΔcLogP ≈ +0.4 to +0.8 (more lipophilic); distinct topological polar surface area (tPSA = 28.16 Ų vs. 28.16 Ų for CQ) [1] |
| Conditions | In silico physicochemical property calculation (XLogP3, PubChem); structural comparison by SMILES analysis |
Why This Matters
Higher lipophilicity and altered basic amine geometry may modulate intraparasitic drug accumulation and evasion of chloroquine resistance, making this compound a valuable tool for probing SAR around the basic head group.
- [1] PubChem. Compound Summary: 7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine. CID 220624. National Center for Biotechnology Information. View Source
- [2] O'Neill PM, Ward SA, Berry NG, Jeyadevan JP, Biagini GA, Asadollaly E, Park BK, Bray PG. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Curr Top Med Chem. 2006;6(5):479-507. View Source
